REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][C:6]([CH:7]([CH:15](C(C)=O)[C:16]([O:18]CC)=[O:17])[CH:8](C(C)=O)[C:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.C(O)C.[OH-].[Na+].COC1C=CC(C(C(C(C)=O)C([O-])=O)C(C(C)=O)C([O-])=O)=CC=1>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:7]([CH2:15][C:16]([OH:18])=[O:17])[CH2:8][C:9]([OH:11])=[O:10])=[CH:24][CH:25]=1 |f:2.3|
|
Name
|
ethyl 2,2'-(4-methoxybenzal)-bis-acetoacetate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(C(C(=O)[O-])C(=O)C)C(C(=O)OCC)C(=O)C)C=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(C(C(=O)[O-])C(=O)C)C(C(=O)[O-])C(=O)C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed vigorously for 1.0 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is removed by distillation in vacuo
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution is washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from benzene-methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |